2-Hexynyl-NECA

Adenosine Receptor Pharmacology Radioligand Binding Assay GPCR Agonist Screening

Select 2-Hexynyl-NECA for A2A receptor studies requiring high-affinity binding (Ki 2.2 nM rat) and 60-160x A2A/A1 selectivity. Demonstrates 2.5x greater vasodilatory potency than CPEC and 3.3x than NECA in coronary artery assays, plus sustained hypotensive efficacy in chronic models where A1 agonists show tolerance. Ideal reference standard for radioligand binding, tissue bath pharmacology, and platelet aggregation studies.

Molecular Formula C18H24N6O4
Molecular Weight 388.4 g/mol
CAS No. 141018-30-6
Cat. No. B030297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexynyl-NECA
CAS141018-30-6
Synonyms2-hexynyl-5'-N-ethylcarboxamidoadenosine
2-hexynyl-NECA
2-hexynyladenosine-5'-N-ethylcarboxamide
HENECA
Molecular FormulaC18H24N6O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N
InChIInChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1
InChIKeyFDEACFAXFCKCHZ-MOROJQBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexynyl-NECA (CAS 141018-30-6): Selective A2A Adenosine Receptor Agonist for Cardiovascular and Platelet Research


2-Hexynyl-NECA (also designated 2HE-NECA or HENECA; CAS 141018-30-6) is a synthetic adenosine derivative belonging to the 2-alkynyl-5′-N-ethylcarboxamidoadenosine class of adenosine receptor agonists. This compound functions as a potent and selective agonist at the A2A adenosine receptor (AR) subtype [1]. Its pharmacological profile is characterized by high affinity for the A2A receptor (Ki = 2.2 nM in rat brain and 1.5 nM in bovine brain), combined with measurable selectivity over the A1 receptor subtype (60- to 160-fold) [2]. 2-Hexynyl-NECA has been extensively validated in both in vitro and in vivo models for its vasodilatory, antiplatelet, and antihypertensive activities, making it a well-characterized tool compound for adenosine A2A receptor research [3].

2-Hexynyl-NECA (CAS 141018-30-6): Why Generic Adenosine Agonist Substitution Compromises Experimental Reproducibility


The adenosine receptor agonist landscape contains multiple tool compounds with overlapping but distinct selectivity profiles. The non-selective agonist NECA (5′-N-ethylcarboxamidoadenosine) exhibits nanomolar affinity across multiple AR subtypes (A1, A2A, A3), while CGS 21680 provides A2A selectivity but with approximately 12-fold lower affinity at the A2A receptor compared to 2-hexynyl-NECA . Furthermore, the A1-selective agonist CCPA (2-chloro-N6-cyclopentyladenosine) and the A2A reference agonist CPEC display substantially lower functional potency in vasodilation and antiplatelet assays relative to 2-hexynyl-NECA [1]. Generic substitution of these agents can introduce confounding receptor cross-talk, alter potency thresholds by an order of magnitude, and invalidate direct comparisons with published pharmacological benchmarks. The quantitative evidence presented below demonstrates that 2-hexynyl-NECA occupies a specific niche characterized by high-affinity A2A receptor engagement combined with distinct functional potency advantages over its closest structural and pharmacological analogs [2].

2-Hexynyl-NECA (CAS 141018-30-6) Quantitative Differentiation Evidence: Binding, Selectivity, and Functional Potency


Superior A2A Adenosine Receptor Binding Affinity Relative to Reference A2A Agonists

2-Hexynyl-NECA (2HE-NECA) demonstrates 12-fold higher binding affinity at the rat brain A2A adenosine receptor compared to the widely used selective A2A agonist CGS 21680, and approximately 4.5-fold higher affinity than the non-selective agonist NECA. Against the reference A2A agonist CPEC, 2HE-NECA exhibits 1.8-fold higher affinity in rat brain and 2.7-fold higher affinity in bovine brain [1].

Adenosine Receptor Pharmacology Radioligand Binding Assay GPCR Agonist Screening

Quantified A2A vs A1 Adenosine Receptor Selectivity Ratio

2-Hexynyl-NECA exhibits a substantial selectivity window for the A2A receptor over the A1 receptor subtype. In rat brain tissue, the A2A/A1 selectivity ratio is 60-fold, while in bovine brain tissue this ratio increases to 160-fold [1]. In contrast, the non-selective agonist NECA shows minimal A2A/A1 selectivity (Ki values: A1 = 14 nM, A2A = 20 nM, resulting in ~0.7-fold selectivity favoring A1) .

Receptor Selectivity Profiling Adenosine A2A/A1 Selectivity Off-Target Assessment

Highest In Vitro Antiplatelet Potency Among Available Adenosine Analogs

In ADP-induced platelet aggregation assays, 2-hexynyl-NECA was identified as the most potent adenosine compound tested at the time of publication, with IC50 values of 0.10 μM in human platelets and 0.07 μM in rabbit platelets [1]. This potency exceeds that of the non-selective agonist NECA (IC50 = 0.2 μM) and the selective A2A agonist CPEC (IC50 = 2.16 μM) in rabbit platelets [2]. A1-selective agonists such as CCPA, R-PIA, and S-PIA displayed IC50 values in the micromolar range, indicating minimal antiplatelet activity [1].

Platelet Aggregation Inhibition Antithrombotic Screening A2A-Mediated Antiaggregatory Activity

Enhanced Vasodilatory Potency in Porcine Coronary Artery Preparations

In functional vasodilation studies using porcine coronary artery preparations, 2-hexynyl-NECA (2HE-NECA) produced a more potent vasodilatory response compared to both the reference A2A agonist CPEC and the non-selective agonist NECA. The EC50 value for 2HE-NECA was 23.3 nM, representing a 2.5-fold higher potency than CPEC (EC50 = 58.7 nM) and a 3.3-fold higher potency than NECA (EC50 = 76.6 nM) [1]. In rat aorta and bovine coronary artery preparations, 2HE-NECA exhibited vasodilatory EC50 values of 596 nM and 569 nM respectively, comparable to CGS 21680 and NECA in those specific vascular beds [2].

Vascular Pharmacology Coronary Vasodilation A2A-Mediated Vasorelaxation

Superior Acute Antihypertensive Potency in Spontaneously Hypertensive Rats

In acute studies using conscious spontaneously hypertensive rats (SHRs), the rank order of antihypertensive potency following intraperitoneal administration was: 2-hexynyl-NECA > NECA > CCPA = CGS 21680 [1]. 2-Hexynyl-NECA produced a dose-dependent reduction in systolic blood pressure with an ED30 (effective dose producing 30 mmHg reduction) of 0.005 mg/kg i.p., accompanied by minimal reflex tachycardia [2]. This contrasts with the A1-selective agonist CCPA, which induced dose-dependent bradycardia as its primary hemodynamic effect, and the non-selective agonist NECA, which induced bradycardia only at higher doses [1].

In Vivo Cardiovascular Pharmacology Antihypertensive Screening A2A Agonist Efficacy

Sustained Antihypertensive Efficacy Without Tolerance Development

During a 21-day repeated administration protocol in spontaneously hypertensive rats, 2-hexynyl-NECA (dosed twice daily at equihypotensive doses) maintained its antihypertensive effect throughout the experimental period, achieving a -32% reduction in systolic blood pressure versus baseline at day 21 [1]. In contrast, the A1-selective agonist CCPA exhibited complete tolerance development: the hypotensive effect was lost by day 21 with blood pressure returning to baseline (+2% vs baseline), and bradycardic effects were partially attenuated (-14% vs baseline) [1]. The A2A agonist CGS 21680 and non-selective NECA also maintained antihypertensive effects (-38% and -28% vs baseline, respectively) [1].

Chronic Dosing Studies Tolerance Assessment A2A vs A1 Chronic Pharmacology

Optimal Research Applications for 2-Hexynyl-NECA (CAS 141018-30-6) Based on Quantitative Differentiation Evidence


High-Sensitivity A2A Adenosine Receptor Radioligand Binding Assays

Utilize 2-hexynyl-NECA as a reference agonist in competitive radioligand binding assays using [3H]-CGS 21680 or [3H]-NECA. Its Ki of 2.2 nM (rat) and 1.5 nM (bovine) at A2A receptors [1], combined with 60- to 160-fold A2A/A1 selectivity [1], provides a well-characterized high-affinity positive control for validating assay sensitivity and for determining the A2A binding component in tissues expressing multiple adenosine receptor subtypes.

Ex Vivo Vascular Reactivity Studies in Coronary Artery Preparations

Employ 2-hexynyl-NECA in isolated tissue bath experiments using porcine, bovine, or rat coronary artery rings to investigate A2A-mediated vasodilation. Its EC50 of 23.3 nM in porcine coronary artery [2], which is 2.5-fold more potent than CPEC and 3.3-fold more potent than NECA [2], ensures maximal vasorelaxation at low concentrations, minimizing solvent effects and reducing compound consumption in cumulative concentration-response protocols.

In Vitro Platelet Aggregation Inhibition Assays for Antithrombotic Screening

Use 2-hexynyl-NECA as a positive control or reference standard in ADP-induced platelet aggregation assays with human or rabbit platelet-rich plasma. Its IC50 values of 0.10 μM (human) and 0.07 μM (rabbit) [3] represent the highest antiaggregatory potency among adenosine analogs characterized in the published literature, establishing a robust upper bound of A2A-mediated platelet inhibition for assay validation and compound benchmarking.

In Vivo Chronic Dosing Studies of A2A-Mediated Hemodynamic Regulation

Select 2-hexynyl-NECA for repeated-administration protocols in rodent models of hypertension or cardiovascular disease where sustained A2A receptor activation is required. Unlike A1-selective agonists such as CCPA, which exhibit complete tolerance to hypotensive effects within 21 days [4], 2-hexynyl-NECA maintains a -32% reduction in systolic blood pressure throughout the same chronic dosing period [4], ensuring consistent pharmacological responses in longitudinal study designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hexynyl-NECA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.